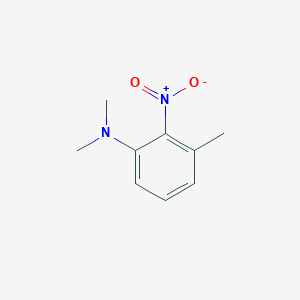

N,N,3-Trimethyl-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N,N,3-trimethyl-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-7-5-4-6-8(10(2)3)9(7)11(12)13/h4-6H,1-3H3 |

InChI Key |

AXGNMFJYRDTQIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for N,n,3 Trimethyl 2 Nitroaniline

Retrosynthetic Analysis of N,N,3-Trimethyl-2-nitroaniline

Retrosynthesis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. nih.govrsc.org For this compound, two primary disconnections are most logical: the carbon-nitrogen bond of the nitro group and the carbon-nitrogen bond of the dimethylamino group.

C-NO₂ Bond Disconnection: This is the most common and intuitive approach for nitroaromatic compounds. dokumen.pub This disconnection points to an electrophilic aromatic substitution (SEAr) reaction, specifically a nitration. The precursor, or synthetic equivalent, would be N,N,3-trimethylaniline (also known as N,N-dimethyl-m-toluidine). This is a strong strategy as the existing amino and methyl groups will direct the position of the incoming nitro group.

C-N(CH₃)₂ Bond Disconnection: This approach suggests a nucleophilic aromatic substitution or a coupling reaction. The synthons would be a dimethylamine (B145610) anion equivalent and a 2-nitro-3-methylphenyl cation equivalent. The corresponding real-world reagents would be dimethylamine and a derivative of 3-methyl-2-nitroaniline or 1-halo-3-methyl-2-nitrobenzene . This route involves introducing the nitro group before the dimethylamino group.

These two primary disconnections lead to the main synthetic strategies discussed in the following sections.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents (Precursors) |

|---|---|---|---|

| This compound | C(aryl)-NO₂ | N,N,3-trimethylphenyl cation + NO₂⁺ | N,N,3-trimethylaniline |

| This compound | C(aryl)-N(CH₃)₂ | 2-nitro-3-methylphenyl cation + ⁻N(CH₃)₂ | 1-halo-3-methyl-2-nitrobenzene + Dimethylamine |

Classical and Contemporary Synthetic Routes to this compound and its Precursors

The synthesis of this compound can be approached from several angles, primarily revolving around the sequence of nitration and amination/alkylation steps.

The most direct route to this compound is the nitration of N,N,3-trimethylaniline. Aromatic nitration is a classic electrophilic substitution reaction where a nitronium ion (NO₂⁺) is the active electrophile. nih.gov

Classical Method: The standard and most widely used method involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction is typically performed at low temperatures to control its high exothermicity and prevent side reactions like oxidation, which is a risk with highly activated rings like substituted anilines. psu.edu

Alternative Nitrating Systems: While mixed acid is common, other reagents can be used. These include:

Nitric acid in acetic anhydride: This can be a milder alternative, but the reactive species and mechanism can be different. nih.gov

Metal Nitrates with Acid Catalysts: Systems like Mg(NO₃)₂·6H₂O with an acid catalyst such as alumina (B75360) sulfuric acid (ASA) have been developed as safer and sometimes more selective methods for nitrating sensitive substrates like anilines and phenols. psu.edu

Nitration via Nitric Acid Salts: The arylamine can first be converted to its nitric acid salt. Subsequent treatment of this salt with a strong acid like sulfuric acid or trifluoroacetic acid can then induce nitration, sometimes with different regioselectivity compared to direct nitration. sci-hub.se

The key challenge in this step is achieving the correct regiochemistry, which is discussed in section 2.3.

An alternative strategy involves forming the N,N-dimethylamino group on a pre-nitrated aromatic ring.

Alkylation of a Primary Amine: This route begins with 3-methyl-2-nitroaniline . The primary amino group can be exhaustively methylated to form the tertiary N,N-dimethylamino group. Common methylating agents include methyl halides (like methyl iodide) in the presence of a base, or dimethyl sulfate. This method avoids the direct nitration of the highly activating N,N-dimethylaniline but requires multiple alkylation steps.

Nucleophilic Aromatic Substitution (SₙAr): This approach starts with a substrate like 1-chloro-3-methyl-2-nitrobenzene or 1-fluoro-3-methyl-2-nitrobenzene . The nitro group strongly activates the ring towards nucleophilic attack. The halogen, positioned ortho to the nitro group, can be displaced by a suitable nucleophile. Reaction with dimethylamine, often in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or at elevated temperatures, can yield the desired this compound. tandfonline.comresearchgate.net This method is particularly useful when the required halo-nitroaromatic precursor is readily available.

The synthesis of complex molecules can be designed to be either convergent or divergent.

Convergent Synthesis: In a convergent approach, different fragments of a molecule are prepared independently before being combined in the final steps. rsc.org While the primary routes to this compound are more linear, a convergent mindset could be applied to the synthesis of more complex analogues, for example, by coupling a pre-formed nitrated aryl component with a complex amine via modern cross-coupling reactions. acs.org

Divergent Synthesis: A divergent strategy uses a common intermediate to create a library of related compounds. rsc.orgrsc.org For instance, the intermediate 3-methyl-2-nitroaniline is a branch point. It can be methylated to give the target compound, or it could be reacted with other electrophiles (e.g., ethyl groups, benzyl (B1604629) groups) to produce a range of N,N-dialkyl-3-methyl-2-nitroanilines. Similarly, the intermediate N,N,3-trimethylaniline could undergo other electrophilic substitutions besides nitration, leading to a variety of products from a single precursor.

Regioselectivity and Stereochemical Control in this compound Synthesis

The primary challenge in synthesizing this compound via the direct nitration of N,N,3-trimethylaniline is controlling the position of electrophilic attack. Since the target molecule is achiral, stereochemical control is not a factor.

The regiochemical outcome is dictated by the directing effects of the substituents already on the ring: the -N(CH₃)₂ group and the -CH₃ group.

-N(CH₃)₂ Group: The dimethylamino group is a very powerful activating, ortho,para-director due to the resonance donation of the nitrogen's lone pair into the aromatic ring.

-CH₃ Group: The methyl group is a moderately activating, ortho,para-director due to hyperconjugation and weak inductive effects.

In N,N,3-trimethylaniline, the positions are influenced as follows:

Position 2: Ortho to -N(CH₃)₂ and ortho to -CH₃. It is strongly activated by both groups.

Position 4: Para to -N(CH₃)₂ and ortho to -CH₃. It is also strongly activated by both groups.

Position 6: Ortho to -N(CH₃)₂ and meta to -CH₃. It is strongly activated by the amino group.

Position 5: Meta to both groups. It is the least activated position.

Table 2: Directing Effects of Substituents in N,N,3-Trimethylaniline

| Position | Directed by -N(CH₃)₂ | Directed by -CH₃ | Combined Effect |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated |

| 4 | Para (Activating) | Ortho (Activating) | Strongly Activated |

| 6 | Ortho (Activating) | Meta (Neutral) | Strongly Activated |

Based on electronics alone, positions 2, 4, and 6 are all highly favored. However, several factors help achieve selectivity for the desired 2-position:

Steric Hindrance: The 2-position is sterically hindered by the adjacent methyl and dimethylamino groups. This would typically disfavor attack at this site. However, the 4-position is also flanked by a methyl group.

Reaction Conditions: In strongly acidic media like HNO₃/H₂SO₄, the highly basic dimethylamino group is protonated to form an anilinium ion, -N⁺H(CH₃)₂ . This protonated group is strongly deactivating and a meta-director. stackexchange.com This completely changes the regiochemical outcome, favoring nitration at position 5. To achieve ortho/para nitration, conditions must be carefully controlled to ensure a sufficient concentration of the unprotonated, free amine exists.

Ipso-Attack and Rearrangement: Studies on the nitration of similar N,N-dimethyl-toluidines have shown that the reaction can proceed via ipso-attack, where the nitronium ion initially attacks the carbon atom already bearing a substituent (in this case, the methyl group at C-3 or even the amino group at C-1). rsc.orgrsc.org For related anilines, evidence shows the formation of an ipso-Wheland intermediate, which can then undergo a rearrangement of the nitro group to an adjacent, unsubstituted position. rsc.orgrsc.orgelectronicsandbooks.com The formation of the 2-nitro product could be favored through such a rearrangement pathway, potentially involving a 1,2-shift.

Achieving high regioselectivity for the 2-position therefore requires a delicate balance of reaction conditions to manage the protonation equilibrium and favor the specific pathway leading to the desired isomer over the electronically similar 4- and 6-isomers.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Temperature: Nitration reactions are highly exothermic. Low temperatures (e.g., 0-10 °C) are crucial to control the reaction rate, prevent thermal runaway, and minimize the formation of byproducts from oxidation or polysubstitution. acs.orgnih.gov In some cases, adjusting the temperature can also influence the ratio of isomeric products.

Solvent Effects: The solvent plays a critical role in nitration. In the mixed-acid method, concentrated H₂SO₄ acts as both a solvent and a catalyst. The polarity and protic nature of the solvent system stabilize the charged intermediates, including the nitronium ion and the Wheland intermediate (sigma complex). acs.org Studies on the nitration of m-xylene (B151644) (a structural analogue) have shown that solvent choice significantly impacts both reaction hazards and selectivity. njtech.edu.cn Using organic co-solvents can alter the solubility of the reactants and the activity of the nitrating agent, thereby influencing the reaction outcome. acs.org

Catalysis:

Acid Catalysis: As mentioned, sulfuric acid is the quintessential catalyst for nitration with nitric acid, as it promotes the formation of the NO₂⁺ electrophile. rushim.ru The concentration of the acid is a key variable; higher acidity increases the rate of nitronium ion formation but also increases the protonation of the amine substrate, shifting it toward a deactivating meta-director. rsc.org

Heterogeneous Catalysts: To improve the "greenness" and ease of workup, solid acid catalysts have been explored. psu.edu Materials like alumina sulfuric acid or zeolites can catalyze nitration under milder conditions and can be removed by simple filtration. psu.edu

Metal Catalysis: While less common for nitration, metal catalysts are central to alternative synthetic routes. For instance, palladium or copper catalysts are essential for C-N cross-coupling reactions if an amination strategy is employed. kaust.edu.sarsc.org

Optimizing the synthesis of this compound would likely involve a systematic study of the acid concentration, temperature, and reaction time to find the "sweet spot" that maximizes the formation of the desired 2-nitro isomer while suppressing the formation of the 4- and 6-nitro isomers and other byproducts.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The paradigm of green chemistry is increasingly influencing the synthesis of aromatic nitro compounds, aiming to mitigate the environmental impact associated with traditional methods. colab.ws The synthesis of this compound, while not extensively detailed in dedicated green chemistry literature, can be conceptually improved by applying principles successfully demonstrated for analogous nitroaniline derivatives. These approaches focus on developing safer, more efficient, and environmentally benign reaction protocols. nih.govsemanticscholar.org

Key areas for green innovation in the synthesis of substituted nitroanilines include the use of alternative catalysts, eco-friendly energy sources, and safer solvent systems. tandfonline.comacademie-sciences.fr Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste and poses safety risks. spcmc.ac.in Modern strategies seek to replace this with more sustainable alternatives.

Catalyst and Reagent Innovation:

A significant advancement in greening nitration reactions is the replacement of strong liquid acids with solid acid catalysts. For instance, cation-exchange resins like Amberlyst-15 have been effectively used as recyclable acid catalysts for the diazotization of 4-nitroaniline, a process that avoids the use of strong mineral acids and allows for simple catalyst recovery. nih.gov This principle could be adapted for the nitration step in the synthesis of this compound, potentially by using a solid acid catalyst to facilitate the reaction with a nitrating agent, thereby reducing corrosive waste streams and enabling catalyst recycling. nih.gov

Energy-Efficient Methodologies:

Alternative energy sources such as microwave (MW) and ultrasound (US) irradiation are cornerstone technologies in green synthesis. These methods can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. nih.govtandfonline.com The synthesis of various N-heterocyclic compounds, including pyrimidine (B1678525) and benzimidazole (B57391) derivatives from substituted anilines, has been successfully achieved using microwave-assisted protocols. nih.govsemanticscholar.org For instance, the microwave-assisted Biginelli condensation for creating tetrahydropyrimidine (B8763341) derivatives proceeds in high yield with reduced reaction times. nih.gov Applying microwave irradiation to the nitration of N,N,3-trimethylaniline could potentially offer similar benefits, leading to a more efficient and less energy-intensive synthesis of this compound.

One-Pot Synthesis Strategies:

One-pot reactions represent a highly efficient green chemistry approach by minimizing intermediate isolation steps, thus reducing solvent usage, waste generation, and time. A one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes has been developed using a Zn/NaHSO₃ system in water, a green and readily available solvent. pcbiochemres.com This demonstrates the potential for multi-step sequences to be conducted in a single vessel. Designing a one-pot synthesis for this compound, perhaps by combining the methylation of a nitroaniline precursor and a subsequent reaction in a single continuous process, would align with the principles of atom economy and process intensification.

The following table summarizes potential green approaches for the synthesis of this compound, drawing comparisons with traditional methods based on analogous reactions reported in the literature.

Interactive Data Table: Comparison of Synthetic Approaches for Nitroaniline Synthesis

| Feature | Traditional Method (e.g., Nitration) | Potential Green Alternative | Rationale / Benefit | Supporting Evidence (Analogous Reactions) |

| Catalyst/Reagent | Concentrated H₂SO₄/HNO₃ | Solid Acid Catalyst (e.g., Amberlyst-15) | Recyclable, reduces corrosive liquid waste, improves safety. | Use of Amberlyst-15 for diazotization of 4-nitroaniline. nih.gov |

| Solvent | Volatile Organic Solvents / Excess Acid | Water or Deep Eutectic Solvents (DES) | Environmentally benign, low toxicity, often biodegradable. | One-pot synthesis of benzimidazoles in water pcbiochemres.com; N-formylation in DES. academie-sciences.fr |

| Energy Source | Conventional Thermal Heating | Microwave (MW) or Ultrasound (US) Irradiation | Reduced reaction time, lower energy consumption, improved yields. | MW-assisted synthesis of pyrimidine derivatives nih.gov; US-assisted SNAr reactions. tandfonline.com |

| Process | Multi-step with intermediate isolation | One-Pot Synthesis | Reduces solvent use, waste, and purification steps; improves atom economy. | One-pot reductive synthesis of benzimidazoles from 2-nitroaniline. pcbiochemres.com |

Comprehensive Spectroscopic and Structural Elucidation of N,n,3 Trimethyl 2 Nitroaniline

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within N,N,3-trimethyl-2-nitroaniline. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent groups.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as_) typically found in the 1570–1485 cm⁻¹ region and a symmetric stretch (ν_s_) researchgate.net. The precise positions of these bands are sensitive to the electronic environment and steric hindrance. Due to the steric crowding between the ortho-disposed nitro and N,N-dimethylamino groups, the nitro group is likely twisted out of the plane of the benzene (B151609) ring, which can influence these frequencies.

The N,N-dimethylamino group and the aromatic ring also produce characteristic signals. The C-N stretching vibrations of the tertiary aromatic amine and the N-CH₃ groups will be present. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear at lower frequencies and are indicative of the substitution pattern on the benzene ring. The methyl group attached to the ring and those on the nitrogen atom will show characteristic C-H stretching and bending modes.

Intermolecular interactions in the solid state, such as weak C-H···O hydrogen bonds between methyl or aromatic hydrogens and the oxygen atoms of the nitro group, can be inferred from shifts and broadening of the corresponding vibrational bands. nih.goviucr.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1360 - 1330 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aliphatic C-H (N-CH₃, C-CH₃) | Stretching | ~2980 - 2850 |

| Aromatic C=C | Ring Stretching | ~1600, ~1475 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Conformation

High-resolution ¹H and ¹³C NMR spectroscopy provides definitive evidence for the molecular structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different methyl groups and the three aromatic protons.

N(CH₃)₂ Protons: A singlet corresponding to the six protons of the N,N-dimethylamino group would appear in the range of δ 2.8-3.1 ppm. rsc.org

Ar-CH₃ Protons: The protons of the methyl group at the C3 position will appear as a singlet, likely around δ 2.3-2.4 ppm. rsc.org

Aromatic Protons: The three protons on the aromatic ring (at C4, C5, and C6) will appear as multiplets in the aromatic region (δ 6.5-7.6 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the nitro, dimethylamino, and methyl substituents. For the related N,N,4-trimethyl-2-nitroaniline, aromatic signals appear at δ 7.57 (d), 7.22 (dd), and 6.95 (d) ppm. rsc.org A similar pattern is expected for the 3-methyl isomer.

¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals, confirming the molecular asymmetry.

Methyl Carbons: The N,N-dimethyl carbons are expected around δ 40-43 ppm, while the aromatic methyl carbon will be at a higher field, around δ 20-22 ppm. rsc.orgrsc.org

Aromatic Carbons: The six aromatic carbons will resonate between δ 110-155 ppm. The carbon bearing the N,N-dimethylamino group (C1) and the carbon bearing the nitro group (C2) will be significantly affected by these substituents. In related ortho-nitroanilines, substituent additivity rules can sometimes fail due to strong steric and electronic interactions between adjacent groups. acs.orgacs.org For instance, in N,N-dimethyl-2-nitroaniline, two strongly electron-withdrawing groups ortho to each other can lead to a reversal in the intuitive assignment of carbon signals. acs.orgacs.org The carbons C1, C2, and C3 will be quaternary, while C4, C5, and C6 will show signals corresponding to CH carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.9 (s, 6H) | ~42.4 |

| Ar-CH₃ (at C3) | ~2.3 (s, 3H) | ~21.9 |

| Aromatic CH | ~6.8 - 7.6 (m, 3H) | ~115 - 138 |

| Aromatic C-N | - | ~149 - 151 |

| Aromatic C-NO₂ | - | ~135 - 137 |

Mass Spectrometry (HRMS, GC-MS/LC-MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and formula of this compound and to study its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₉H₁₂N₂O₂), the calculated monoisotopic mass is 180.0899 g/mol . An experimental HRMS measurement confirming this value would validate the molecular formula. bldpharm.com

Fragmentation Analysis (GC-MS/LC-MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z = 180 would be observed. The fragmentation pattern is often influenced by the "ortho effect," a common phenomenon in ortho-substituted nitroarenes. ecut.edu.cn Key fragmentation pathways may include:

Loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z = 165.

Loss of a nitro group (•NO₂) to yield an ion at m/z = 134.

Loss of nitric oxide (•NO), followed by loss of a hydroxyl radical (•OH) or water (H₂O), which is characteristic of the ortho effect. ecut.edu.cn

Cleavage of the entire dimethylamino group.

LC-MS/MS analysis of similar primary aromatic amines has been used to establish low detection limits for these compounds. ecut.edu.cnsciex.com

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

The crystal packing of nitroaniline derivatives is often governed by a combination of weak intermolecular interactions. acs.org In the case of this compound, the primary interactions stabilizing the crystal lattice would likely be weak C-H···O hydrogen bonds. nih.govresearchgate.net These bonds can form between the oxygen atoms of the electron-rich nitro group and hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. iucr.org

The conformation of this compound in the solid state is dominated by steric hindrance between the adjacent N,N-dimethylamino and nitro groups at the C1 and C2 positions, as well as the methyl group at C3.

Twist of the Nitro Group: To alleviate steric strain, the nitro group is expected to be significantly twisted out of the plane of the benzene ring. In many ortho-substituted nitroanilines, this torsion angle is substantial. mdpi.com

Pyramidalization of the Amino Nitrogen: The nitrogen atom of the N,N-dimethylamino group is also likely to adopt a non-planar, pyramidal geometry to minimize steric repulsion with the ortho-nitro group. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Photophysical Properties

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. A prominent feature would be an intramolecular charge-transfer (CT) band, where electron density is shifted from the electron-donating N,N-dimethylamino group to the electron-withdrawing nitro group. mpg.deacs.org

However, the steric hindrance between the ortho substituents forces them out of the benzene ring plane, disrupting conjugation. This steric inhibition of resonance would likely cause the main CT absorption band to shift to a shorter wavelength (a hypsochromic or blue shift) and decrease in intensity compared to its planar analogue, p-nitroaniline. mdpi.comresearchgate.net The solvent polarity can also significantly influence the position of the CT band. mpg.dersc.org

Fluorescence Spectroscopy: Many nitroaromatic compounds, including nitroanilines, are known to have very low fluorescence quantum yields or are non-fluorescent at room temperature. mpg.de This is often due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), or other non-radiative decay pathways. The lowest triplet state in molecules like p-nitroaniline can be of either π,π* or n,π* character, and their relative energies are influenced by solvent polarity and substitution. mpg.deacs.org The photophysical properties are thus highly dependent on the specific electronic structure and environment.

Theoretical and Computational Chemistry Investigations of N,n,3 Trimethyl 2 Nitroaniline

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For N,N,3-trimethyl-2-nitroaniline, these calculations would focus on its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller energy gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

In nitroaniline derivatives, the electronic properties are heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. nih.gov For this compound, the presence of three methyl groups (two on the amine nitrogen and one on the benzene (B151609) ring) would further modulate its electronic structure through inductive effects. These calculations provide a quantitative basis for understanding intramolecular charge transfer, which is a hallmark of such "push-pull" systems. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Correlates with chemical reactivity, kinetic stability, and optical properties. |

| Ionization Potential (I) | The minimum energy required to remove an electron. Approximated as I ≈ -EHOMO. | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. Approximated as A ≈ -ELUMO. | Measures the molecule's tendency to be reduced. |

Density Functional Theory (DFT) Studies on Ground State Geometry and Conformational Landscape

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure (ground state geometry) of a molecule. nih.gov By optimizing the geometry of this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These studies are essential for understanding steric and electronic effects on the molecular shape. For instance, steric hindrance between the ortho-positioned nitro group and the bulky N,N-dimethylamino group would likely cause them to twist out of the plane of the benzene ring. acs.org

Furthermore, DFT can be used to explore the molecule's conformational landscape. researchgate.net This involves identifying various stable conformers (rotational isomers) that arise from the rotation around single bonds, such as the C-N bonds. By calculating the relative energies of these conformers, researchers can determine the most probable shapes the molecule will adopt and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. colostate.edu

Prediction of Spectroscopic Parameters: NMR Chemical Shifts, Vibrational Frequencies, and UV-Vis Transitions

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. scielo.org.za

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching or bending of bonds. This analysis helps in assigning the peaks observed in experimental spectra to particular functional groups. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. For nitroaniline derivatives, the calculations can characterize the intense charge-transfer band that is typically observed. ulisboa.pt

Table 2: Computable Spectroscopic Parameters

| Spectroscopy | Calculated Parameter | Method | Application |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO | Structural verification and assignment of experimental spectra. |

| Vibrational (IR/Raman) | Vibrational Frequencies and Intensities | DFT | Functional group identification and assignment of spectral peaks. |

| Electronic (UV-Vis) | Excitation Energies and Oscillator Strengths | TD-DFT | Prediction of absorption maxima and characterization of electronic transitions. |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

To understand the chemical reactivity of this compound, computational methods can map out the regions of the molecule that are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. thaiscience.info It uses a color scale to indicate different regions: electron-rich areas (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor areas (colored blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and a more positive potential near the hydrogen atoms of the methyl groups and the benzene ring. nih.gov

Fukui Function Analysis: The Fukui function is a reactivity descriptor derived from DFT that identifies the most reactive sites within a molecule more quantitatively. ymerdigital.com It calculates how the electron density at a specific atom changes upon the addition or removal of an electron. This analysis helps to pinpoint the specific atoms most likely to act as nucleophiles (donating electrons) or electrophiles (accepting electrons) in a chemical reaction. ymerdigital.com

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model a molecule in isolation (in the gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in a realistic solvent environment. rutgers.edu

An MD simulation for this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over a period of time. mdpi.com

These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: How the molecule changes its shape over time in solution.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and the solvent. rutgers.edu

Transport Properties: How the molecule diffuses through the solvent.

MD simulations are particularly valuable for understanding how the solvent influences the molecule's properties and reactivity, providing a more complete picture than static, gas-phase calculations. umd.edu

Reactivity Studies and Mechanistic Insights into N,n,3 Trimethyl 2 Nitroaniline Transformations

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to certain transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding valuable aniline (B41778) derivatives. acs.org For N,N,3-trimethyl-2-nitroaniline, this reaction would lead to the formation of N¹,N¹,2-trimethylbenzene-1,3-diamine. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. acs.org This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel. google.com The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity. acs.org For instance, a sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups. acs.org

A variety of chemical reducing agents can also be employed for the reduction of nitroanilines. These include metal/acid combinations like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). smolecule.com Other reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, hydrazine (B178648) hydrate, and sodium sulfide (B99878) (Na₂S) or its derivatives have also been utilized for the selective reduction of nitro groups. smolecule.comstackexchange.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For example, in polynitro compounds, reagents like sodium sulfide can selectively reduce one nitro group. stackexchange.com

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reduction steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst System | Description |

|---|---|

| H₂/Pd/C | Catalytic hydrogenation using palladium on a carbon support. |

| H₂/Pt/C | Catalytic hydrogenation using platinum on a carbon support. acs.org |

| Fe/HCl | Reduction using iron metal in the presence of hydrochloric acid. smolecule.com |

| Sn/HCl | Reduction using tin metal in the presence of hydrochloric acid. smolecule.com |

| NaBH₄/Catalyst | Reduction using sodium borohydride, often with a catalyst. smolecule.comresearchgate.net |

| Hydrazine Hydrate | A common reducing agent, often used with a catalyst. researchgate.net |

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). tandfonline.comgovtpgcdatia.ac.in In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, and the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgmdpi.com For SNAr to occur, a good leaving group must be present on the aromatic ring, typically a halide. libretexts.org

In the case of this compound itself, there isn't an inherent leaving group at a position activated by the nitro group (ortho or para). However, if a derivative, such as a halogenated this compound, were used, the nitro group would facilitate the displacement of the halide by a nucleophile. For instance, in a hypothetical 6-halo-N,N,3-trimethyl-2-nitroaniline, the nitro group at position 2 would activate the carbon at position 6 (para to the nitro group) for nucleophilic attack.

Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiolates. nih.govsemanticscholar.org The reaction is generally second order, being first order in both the aryl halide and the nucleophile. libretexts.org The presence of electron-withdrawing groups, like the nitro group, is crucial for the reaction to proceed at a reasonable rate. tandfonline.comgovtpgcdatia.ac.in

Reactions of the N,N-Dimethylamino Group

The N,N-dimethylamino group is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring and the nitrogen atom itself.

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it a nucleophilic center. This allows for reactions with various electrophiles. For example, the nitrogen can be alkylated or acylated.

The N,N-dimethylamino group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in In this compound, the para position (position 4) relative to the N,N-dimethylamino group is the most likely site for electrophilic attack due to the steric hindrance at the ortho position (position 6) and the deactivating effect of the nitro group at the other ortho position.

However, the strong activating nature of the amino group can sometimes lead to over-reactivity and side reactions, such as oxidation, especially under harsh electrophilic conditions like nitration. chemistrysteps.comlibretexts.org In some cases, the amino group can react with the electrophile or the catalyst. For instance, in Friedel-Crafts reactions, the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards the desired substitution. libretexts.org

Nitrosation is another electrophilic reaction that can occur. In the presence of nitrous acid (generated from sodium nitrite (B80452) and a strong acid), N,N-dimethylaniline derivatives can undergo nitrosation, typically at the para position, to form a nitroso derivative. doubtnut.com

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group is available for coordination with metal ions, which can be a basis for the formation of metal complexes. This property can be utilized in catalysis or for the development of materials with specific electronic or optical properties.

Furthermore, the N,N-dimethylamino group can be a target for oxidative N-demethylation reactions, although this is often an undesired side reaction.

Aromatic Ring Functionalization via Electrophilic Substitution and Other Pathways

The substitution pattern of this compound, with both a strong electron-donating group (N,N-dimethylamino) and a strong electron-withdrawing group (nitro), leads to complex regioselectivity in electrophilic aromatic substitution reactions. The N,N-dimethylamino group is a powerful ortho, para-director, while the nitro group is a meta-director.

Given the positions of the existing substituents, the directing effects are as follows:

The N,N-dimethylamino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The nitro group at position 2 directs incoming electrophiles to positions 4 and 6.

The methyl group at position 3 is a weak activating group and directs to positions 2, 4, and 6.

Considering these directing effects, the most activated and sterically accessible position for electrophilic attack is position 4 . Position 6 is also activated but is ortho to the bulky N,N-dimethylamino group, which may cause some steric hindrance. Position 5 is deactivated by the adjacent nitro group.

Therefore, electrophilic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at the 4-position of this compound.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| 4 | Activated by N,N-dimethylamino (para) and methyl (ortho); deactivated by nitro (meta) | Most reactive site |

| 5 | Deactivated by nitro (ortho) and N,N-dimethylamino (meta) | Deactivated |

Beyond electrophilic substitution, other pathways for aromatic ring functionalization exist. For instance, ortho-lithiation directed by the N,N-dimethylamino group could potentially occur, although the presence of the acidic methyl protons and the nitro group could complicate this reaction.

Extensive Literature Search Reveals No Specific Data for Reactivity of this compound

Despite a comprehensive search for documented reactivity, no specific scientific literature detailing the cyclization, annulation, or catalytic transformations of the chemical compound this compound (CAS No. 1369894-83-6) is publicly available.

An exhaustive review of chemical databases and scientific journals was conducted to gather information for an article focusing on the reactivity of this compound. The investigation aimed to uncover detailed research findings on its use as a building block in cyclization and annulation reactions, as well as its behavior in homogeneous and heterogeneous catalytic transformations.

The search results consistently yielded information on the related, but structurally distinct, parent compound, 2-nitroaniline (B44862) . Numerous studies detail the reactivity of 2-nitroaniline, including its reductive cyclization with various carbonyl compounds to form benzimidazoles and its catalytic reduction to o-phenylenediamine (B120857) using a range of metal catalysts. mdpi.comresearchgate.net For instance, heterogeneous catalysts like gold supported on titanium dioxide (Au/TiO₂) have been effectively used for the synthesis of benzimidazoles from 2-nitroanilines. researchgate.netunimi.it Similarly, general methods for the reductive transformation of nitroarenes into annulated products have been reported. aps.org

However, no specific examples, data tables, or detailed research findings pertaining to this compound were found. The presence of three methyl groups—two on the amine nitrogen (N,N-dimethyl) and one on the aromatic ring at the 3-position—would significantly influence the compound's electronic properties and steric hindrance compared to unsubstituted 2-nitroaniline. These differences are expected to substantially alter its reactivity profile, making direct extrapolation from the behavior of 2-nitroaniline scientifically unsound.

Given the strict requirement for scientifically accurate and specific content, and the absence of any published research on the designated topics for this compound, it is not possible to generate the requested article. The creation of content would require speculation and could not be supported by factual, citable evidence from the scientific literature.

Applications of N,n,3 Trimethyl 2 Nitroaniline As a Precursor and Functional Component in Advanced Materials and Organic Synthesis

Synthesis of Advanced Organic Dyes, Pigments, and Colorants

The molecular structure of N,N,3-trimethyl-2-nitroaniline makes it an excellent starting material for the synthesis of azo dyes and pigments. smolecule.comrsc.orglookchem.com Azo compounds, characterized by the R−N=N−R′ functional group, constitute the largest and most important class of commercial dyes, accounting for 60-70% of all dyes used in the textile and food industries. rsc.org The synthesis of azo dyes from this compound typically follows a two-step reaction sequence: diazotization followed by azo coupling. smolecule.comlookchem.com

First, the primary amino group of an aromatic amine is converted into a diazonium salt. In the case of this compound, the nitro group must first be reduced to a primary amine to enable diazotization. This reduction can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation. The resulting diamine can then be selectively diazotized at the newly formed amino group under cold, acidic conditions (e.g., using sodium nitrite (B80452) and hydrochloric acid) to yield a reactive diazonium salt.

This diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. The choice of the coupling component is crucial as it determines the final color and properties of the dye. The extended π-conjugation system formed by the azo linkage between the two aromatic rings is responsible for the intense color of these dyes. rsc.org By varying the coupling partner, a wide spectrum of colors, including yellows, reds, oranges, and blues, can be achieved. rsc.org

Nitroanilines are important intermediates in the manufacture of disperse dyes, which are used for dyeing synthetic fibers like polyester. beilstein-journals.orgpragna-group.com The specific substitution pattern of this compound, with its methyl groups, can influence the solubility, lightfastness, and dyeing properties of the final colorant. For instance, its derivatives are used in the production of azo dyes and pigments for textiles and inks.

The general synthetic route can be summarized as follows:

Reduction: The nitro group of this compound is reduced to an amino group (NH2).

Diazotization: The resulting aromatic diamine is treated with a nitrite source in an acidic solution to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a suitable coupling component to form the final azo dye.

| Reaction Step | Typical Reagents | Purpose |

| Reduction of Nitro Group | Fe/HCl, Catalytic Hydrogenation (H2/Pd/C) | To generate a primary aromatic amine for diazotization. |

| Diazotization | Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | To convert the primary amine into a reactive diazonium salt. |

| Azo Coupling | Phenols, Naphthols, Aromatic Amines | To form the final azo dye with an extended conjugated system. |

Development of Optoelectronic Materials: Non-linear Optical (NLO) Chromophores and Charge-Transfer Systems

Nitroaniline derivatives are foundational structures in the field of non-linear optics (NLO). bldpharm.comsigmaaldrich.commdpi.com NLO materials are capable of altering the properties of light, such as its frequency, and are crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). bldpharm.com

This compound possesses this intrinsic D-π-A architecture. The N,N-dimethylamino group acts as a powerful electron donor, while the ortho-positioned nitro group serves as a strong electron acceptor. The benzene (B151609) ring functions as the π-bridge connecting them. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source, leading to a large change in the molecule's dipole moment and giving rise to a significant second-order NLO response (hyperpolarizability, β). researchgate.net

The prototypical molecule for studying NLO effects is p-nitroaniline (pNA). bldpharm.comresearchgate.net While this compound is an isomer of the more commonly studied N,N-dimethyl-p-nitroaniline, its specific substitution pattern influences its NLO properties. The ortho-relationship between the donor and acceptor groups, along with the additional methyl group on the ring, can affect the molecular geometry, the degree of charge transfer, and the crystal packing, all of which are critical factors for achieving a large macroscopic NLO effect in a bulk material. sigmaaldrich.com

Furthermore, the donor-acceptor nature of this compound makes it a candidate for forming charge-transfer (CT) complexes. thieme-connect.comresearchgate.net In these complexes, the nitroaniline derivative acts as the electron donor, transferring partial electron density to a suitable electron acceptor molecule. These CT complexes often exhibit unique optical and electronic properties and can crystallize in segregated stacks of donor and acceptor molecules, which is a key feature for developing organic conductors. thieme-connect.com

| Structural Feature | Role in NLO/CT Properties | Example Groups |

| Electron Donor (D) | "Pushes" electron density into the π-system. | N,N-dimethylamino (-N(CH3)2) |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer. | Benzene ring |

| Electron Acceptor (A) | "Pulls" electron density from the π-system. | Nitro (-NO2) |

The efficiency of these materials is often compared to standards like p-nitroaniline. Research has shown that modifications to the basic nitroaniline structure, such as fluorination or extending the π-bridge, can lead to materials with NLO coefficients many times greater than that of p-nitroaniline, making them promising for NLO applications. sci-hub.se

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

This compound is a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules, including heterocyclic compounds and potential pharmaceutical precursors. smolecule.comresearchgate.net The reactivity of its functional groups—the nitro group, the tertiary amine, and the aromatic ring—can be exploited in various synthetic transformations.

A key reaction is the reduction of the nitro group to a primary amine. This transformation is fundamental as it introduces a new reactive site into the molecule. The resulting ortho-phenylenediamine derivative (N1,N1,3-trimethylbenzene-1,2-diamine) is a highly important precursor for the synthesis of a wide range of nitrogen-containing heterocycles. smolecule.com For instance, condensation of this diamine with carboxylic acids, aldehydes, or ketones can lead to the formation of benzimidazoles, which are a common structural motif in many pharmacologically active compounds.

Another significant synthetic pathway involves the diazotization of the amine derived from the reduction of the nitro group, as mentioned in the context of dye synthesis. The resulting diazonium salt is not only useful for azo coupling but is also a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Furthermore, the nitro group itself is a versatile functional group in organic synthesis. It can act as an activating group for nucleophilic aromatic substitution or be used in cycloaddition reactions. researchgate.net The reduction of organic nitro compounds is a well-established strategy for the synthesis of N-heterocyclic compounds. orgsyn.org For example, the reductive cyclization of appropriately substituted nitroarenes can lead to the formation of indoles, quinolines, and other heterocyclic systems. thieme-connect.comorgsyn.org

The use of nitroaniline derivatives as building blocks is widespread. For example, 2-methyl-3-nitroaniline (B147196) is used in the Reissert indole (B1671886) synthesis to produce 4-nitroindoles. acs.org Similarly, this compound can serve as a starting point for multi-step syntheses, with its derivatives being explored for their potential biological activities, such as antimicrobial properties. smolecule.com

| Transformation | Product Type | Significance |

| Reduction of Nitro Group | ortho-Phenylenediamine derivative | Precursor to benzimidazoles, quinoxalines, and other heterocycles. |

| Diazotization & Sandmeyer Reaction | Substituted anilines | Introduction of diverse functional groups (-Cl, -Br, -CN, etc.). |

| Reductive Cyclization | N-Heterocyclic compounds | Direct synthesis of complex ring systems like indoles. |

| Buchwald-Hartwig Coupling | Substituted phenazines | Synthesis of complex, non-symmetrical heterocyclic systems. libretexts.org |

Utilization as a Ligand or Precursor for Coordination Complexes in Catalysis and Sensing

While this compound itself may not be a common ligand due to the relatively weak coordinating ability of the nitro group, its derivatives are excellent candidates for forming coordination complexes. researchgate.net A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. unimi.it The most straightforward path to a useful ligand is through the reduction of the nitro group to an amine.

The resulting N1,N1,3-trimethylbenzene-1,2-diamine is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. Such ortho-diamine ligands are widely used in coordination chemistry and catalysis. The complexes formed with transition metals (e.g., copper, nickel, palladium, cobalt) can function as catalysts for a variety of organic reactions, including oxidation, reduction, and cross-coupling reactions. rsc.org

The electronic properties of the ligand, influenced by the remaining N,N-dimethylamino and methyl substituents on the aromatic ring, can be used to tune the catalytic activity and selectivity of the metal complex. These substituents can modulate the electron density at the metal center, thereby affecting its reactivity.

Furthermore, coordination complexes involving nitro-containing ligands have been investigated for their biological activity and potential as sensors. researchgate.net For instance, cobalt(II) complexes with dinitrobenzoate ligands have shown activity against Candida albicans. researchgate.net While this involves a different nitro-containing ligand, it highlights the principle that the nitro group can be part of a larger ligand structure. In some cases, the nitro group itself can coordinate to a metal center, although this is less common than coordination through amine or carboxylate groups.

The catalytic reduction of nitroanilines is also an area of significant research, often employing nanocatalysts composed of noble or non-noble metals. rsc.orgresearchgate.net In these systems, the nitroaniline is the substrate rather than the ligand, but the interaction between the nitroaniline and the metal surface is a critical step in the catalytic cycle. This research is important for environmental remediation, as nitroanilines can be pollutants, and their reduction converts them to less toxic amines. rsc.orgontosight.ai

Integration into Polymeric Materials and Nanomaterials for Tunable Properties

This compound and its derivatives can be incorporated into polymers and nanomaterials to impart specific functions and create advanced materials with tunable properties. researchgate.net The field of conjugated polymers has seen extensive research into polyaniline and its derivatives due to their unique electrical and optical properties. researchgate.net

One approach is to synthesize copolymers of aniline (B41778) and a substituted nitroaniline, such as 3-nitroaniline. researchgate.net By varying the monomer ratio, the physicochemical properties of the resulting copolymer—such as solubility, thermal stability, electrical conductivity, and optical absorption—can be precisely tuned. The incorporation of the nitro group can affect the polymer's electronic structure (HOMO/LUMO levels) and can also introduce sites for further functionalization. It is plausible that this compound could be used in a similar fashion to create copolymers with tailored optoelectronic properties.

Another strategy involves the use of nitroaniline derivatives to functionalize the surface of nanomaterials. For example, nitroanilines have been studied in conjunction with nanoparticles for applications in catalysis and sensing. rsc.orgresearchgate.net Surfactants containing amine head groups are used to stabilize nanoparticles or modify their surface properties. ontosight.ai It is conceivable that derivatives of this compound could be used to create functional coatings on nanoparticles (e.g., gold, silica (B1680970), or metal oxides), thereby combining the properties of the organic molecule with the high surface area and unique characteristics of the nanomaterial. For example, the reduction of nitroanilines is often catalyzed by metal nanoparticles supported on materials like silica or chitosan-silica composites. The interaction between the nitroaniline and the nanoparticle surface is key to these applications.

The integration of D-π-A chromophores like this compound into a polymer matrix is a common technique for creating materials with a macroscopic NLO response. The chromophore can be physically dispersed (guest-host system) or covalently attached to the polymer backbone. The polymer matrix helps to align the chromophores in a non-centrosymmetric fashion, which is necessary to achieve a bulk second-order NLO effect.

| Material Type | Method of Integration | Resulting Property/Application |

| Copolymers | Oxidative copolymerization with aniline. researchgate.net | Tunable conductivity, solubility, and optical properties. |

| Guest-Host Polymers | Dispersing the molecule into a polymer matrix (e.g., PMMA). | Materials with electro-optic (NLO) activity. |

| Functionalized Nanoparticles | Adsorption or covalent attachment to nanoparticle surfaces. | Hybrid materials for catalysis or sensing. ontosight.ai |

| Polymer-Grafted Nanomaterials | Growing polymer chains from nanoparticle surfaces. | Enhanced stability and processability of nanomaterials. |

Environmental Chemical Transformations and Abiotic Degradation Pathways of N,n,3 Trimethyl 2 Nitroaniline

Photochemical Degradation and Photolysis Mechanisms in Aqueous and Solid Phases

There is no specific information available in the scientific literature regarding the photochemical degradation, photolysis mechanisms, or quantum yields for N,N,3-Trimethyl-2-nitroaniline in either aqueous or solid phases. While other nitroaromatic compounds are known to undergo photolysis, specific pathways and efficiencies for this compound have not been documented.

Chemical Oxidation and Reduction Pathways in Various Environmental Compartments

Scientific studies detailing the specific chemical oxidation and reduction pathways of this compound in environmental compartments such as soil, water, or sediments could not be identified. Research on related isomers, such as 2-, 3-, and 4-nitroaniline, has explored processes like supercritical water oxidation and catalytic reduction. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Hydrolysis and Other Abiotic Transformation Processes

Based on its chemical structure, which lacks functional groups susceptible to hydrolysis under typical environmental conditions, this compound is not expected to undergo significant hydrolytic degradation. This is consistent with observations for related compounds like 3-nitroaniline. nih.gov However, no experimental studies have been published to confirm the rate or products of hydrolysis for this compound.

Analytical Methodologies for Detection and Quantification in Environmental Samples (Chemical Focus)

While general analytical techniques exist for the determination of nitroanilines in environmental samples, specific methods validated for the detection and quantification of this compound have not been detailed in the literature. Common methods for related compounds include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC). cdc.govthermofisher.comnih.gov These techniques often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte from complex matrices like water. thermofisher.com However, specific parameters such as retention times, limits of detection (LOD), and recovery rates for this compound are not available.

Below is a table of common analytical techniques that could potentially be adapted for the analysis of this compound.

| Analytical Technique | Principle | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Could separate the compound from other components in a sample for quantification, likely using a UV detector. thermofisher.com |

| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds. cdc.govthermofisher.com |

| Mass Spectrometry (MS) | Identifies compounds by measuring their mass-to-charge ratio. | Often coupled with GC or HPLC (GC-MS, LC-MS) to provide definitive identification and quantification. cdc.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. | Could be used to extract this compound from water samples prior to instrumental analysis. thermofisher.com |

Future Research Directions and Emerging Opportunities for N,n,3 Trimethyl 2 Nitroaniline Chemistry

Exploration of Novel and Sustainable Synthetic Routes for N,N,3-Trimethyl-2-nitroaniline

The pursuit of novel and sustainable synthetic routes for this compound is a key area for future research. Traditional methods for the synthesis of nitroanilines often involve harsh reaction conditions and the use of hazardous reagents rasayanjournal.co.inhopemaxchem.com. Green chemistry principles are increasingly being applied to organic synthesis to mitigate environmental impact and enhance safety rasayanjournal.co.in.

Future synthetic strategies for this compound could focus on several key areas:

Catalytic Systems: The development of novel catalysts could offer pathways with higher efficiency and selectivity. For instance, the use of metal nanoparticles as catalysts is a promising area for the reduction of nitro compounds, a reaction often involved in the synthesis of substituted anilines nih.govresearchgate.net.

Alternative Solvents and Reaction Conditions: The use of greener solvents, such as ionic liquids or even solvent-free reaction conditions, can significantly reduce the environmental footprint of the synthesis rasayanjournal.co.in. Techniques like microwave-assisted synthesis and ultrasonication can also lead to shorter reaction times and higher yields rasayanjournal.co.in.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a more atom-economical and efficient approach to synthesis rasayanjournal.co.in. Exploring MCRs for the construction of the this compound scaffold could streamline its production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of reusable and highly active catalysts, such as supported metal nanoparticles. |

| Green Solvents | Reduced environmental impact, improved safety. | Investigation of ionic liquids, supercritical fluids, and solvent-free systems. |

| Energy-Efficient Methods | Shorter reaction times, lower energy consumption. | Application of microwave irradiation and ultrasonication. |

| Multicomponent Reactions | Increased atom economy, simplified purification. | Design of one-pot syntheses from readily available starting materials. |

Advanced In-Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new reactivity. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and the identification of transient intermediates osti.govyoutube.com.

Future research in this area could involve the application of the following techniques to the study of this compound chemistry:

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reactants, intermediates, and products as they form in the reaction mixture nih.gov.

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time.

In-situ UV-Vis Spectroscopy: This technique is useful for monitoring changes in the concentration of chromophoric species, such as the nitroaniline moiety, throughout a reaction.

The data obtained from these in-situ studies can be used to construct detailed kinetic models of the reactions, leading to a more rational approach to process development and optimization nih.gov.

| Spectroscopic Technique | Information Gained | Potential Application to this compound |

| Real-time NMR | Structural elucidation of intermediates, reaction kinetics. | Monitoring the formation of this compound from its precursors. |

| In-situ FTIR/Raman | Functional group analysis, reaction progress. | Tracking the conversion of functional groups during synthesis or subsequent reactions. |

| In-situ UV-Vis | Concentration of chromophoric species, kinetic data. | Quantifying the rate of formation or consumption of this compound. |

Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties

Future research directions include:

Predictive Models for Physicochemical Properties: ML models can be trained on existing chemical data to predict properties such as solubility, boiling point, and spectroscopic signatures of this compound and its derivatives mdpi.comnih.goviapchem.org.

Reactivity Prediction: AI algorithms can be developed to predict the reactivity of this compound in various chemical transformations, guiding the design of new synthetic routes and the discovery of novel reactions nih.govnih.gov.

De Novo Design: Machine learning can be used for the de novo design of molecules with desired properties, potentially leading to the discovery of novel derivatives of this compound with enhanced performance in specific applications.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | To accurately forecast the physical and chemical properties of this compound and its analogues. | Reduced need for extensive experimental characterization, faster screening of potential candidates for specific applications. |

| Reactivity Modeling | To predict the outcome of chemical reactions involving this compound. | More efficient design of synthetic strategies and exploration of new chemical space. |

| De Novo Design | To generate novel molecular structures based on this compound with optimized properties. | Discovery of new functional materials and catalysts with tailored performance characteristics. |

Development of Structure-Reactivity and Structure-Property Relationships for Predictive Design

A systematic investigation into the structure-reactivity and structure-property relationships (SRRs and SPRs) of this compound and its derivatives is essential for the rational design of new molecules with tailored functionalities. By understanding how modifications to the molecular structure influence its chemical behavior and physical properties, researchers can more efficiently develop new materials and catalysts.

Future research should focus on:

Systematic Derivatization: The synthesis of a library of this compound derivatives with systematic variations in their substituents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies: The development of mathematical models that correlate the structural features of these derivatives with their observed reactivity and properties.

Computational Chemistry: The use of quantum chemical calculations to provide theoretical insights into the electronic structure and reactivity of these molecules, complementing experimental findings.

These studies will provide a predictive framework for the design of new this compound-based compounds with desired characteristics.

Expanding Applications in Specialized Functional Materials and Catalysis

While the current applications of this compound are not extensively documented, its structural motifs suggest potential for use in a variety of specialized functional materials and as a ligand in catalysis. The presence of a nitro group, an aromatic amine, and methyl groups offers a platform for further functionalization and tuning of its electronic and steric properties.

Emerging opportunities for this compound and its derivatives may include:

Organic Dyes and Pigments: Nitroanilines are known precursors to azo dyes wikipedia.org. The specific substitution pattern of this compound could lead to dyes with unique coloristic and performance properties.

Nonlinear Optical (NLO) Materials: The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring suggests potential for NLO applications.

Catalyst Ligands: The nitrogen and oxygen atoms in this compound could potentially coordinate with metal centers, making it a candidate for the development of novel ligands for catalysis. Research into the catalytic reduction of nitroanilines themselves points to the importance of metal-catalyst interactions nih.gov.

Further research is needed to explore these potential applications and to synthesize and characterize new materials and catalytic systems based on the this compound scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.